(5-Bromo-2-chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
The compound (5-Bromo-2-chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone features a halogenated aromatic ring (5-bromo-2-chlorophenyl) linked to a pyrrolidinyl methanone scaffold, which is further substituted with a pyridine ring bearing a trifluoromethyl group. Below, we compare this compound with structurally and functionally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClF3N2O2/c18-11-1-2-14(19)13(8-11)16(25)24-6-4-12(9-24)26-15-7-10(3-5-23-15)17(20,21)22/h1-3,5,7-8,12H,4,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNGBFUTGXRQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Halogenated Aromatic Rings
(5-Bromo-2-fluoro-3-methylphenyl)(pyrrolidin-1-yl)methanone (CAS 2635937-74-3)
- Key Differences :
- The phenyl ring substituents differ: 2-fluoro and 3-methyl vs. 2-chloro in the target compound.
- Lacks the pyridyloxy-pyrrolidinyl moiety, simplifying the scaffold.
- Impact :
(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9)
- Key Differences :
- Replaces the pyrrolidinyl group with a pyrazole ring.
- Contains two chloro substituents and a trifluoromethylpyridine unit.
- Impact: The pyrazole core may enhance π-π stacking interactions in biological targets. Dual chloro substituents could increase electrophilicity and binding affinity compared to the mono-chloro target compound .
Functional Group Analysis
Trifluoromethylpyridine Derivatives
- Example: Compounds in and (e.g., Example 63, Example 85) incorporate trifluoromethylpyridine or fluorophenyl groups in chromenone scaffolds.
- Comparison: The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism, similar to its role in patent-derived kinase inhibitors .
Pyrrolidinyl Methanone Derivatives
- Example : Pyrazolone derivatives in (e.g., bromophenyl-fluorophenyl pyrazolones).
- Comparison: Halogenated aromatic rings (Br, F) are common, but the target compound’s pyrrolidinyl methanone scaffold offers conformational flexibility compared to rigid pyrazolone cores .
Physicochemical and Pharmacological Properties
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